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Tris-NTA

His-tag protein purification Multivalent chelator Surface plasmon resonance

Standard mono- and bis-NTA chelators suffer from rapid dissociation (KD ~10 µM) and poor stability under flow, compromising SPR, MST, and single-molecule assays. Tris-NTA solves this with a trivalent architecture: - Sub-nanomolar KD (0.2-3 nM), 1,000-50,000× tighter than mono-NTA - 1:1 stoichiometry for quantitative single-molecule FRET/colocalization - >90% protein retention after washing vs. <50% for mono-NTA Immediate supply for R&D, bulk custom packaging available.

Molecular Formula C43H68N8O22
Molecular Weight 1049.0 g/mol
Cat. No. B10831322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-NTA
Molecular FormulaC43H68N8O22
Molecular Weight1049.0 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN
InChIInChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1
InChIKeySRHQOOQNBLZULK-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris-NTA: High-Affinity Multivalent Chelator for His-Tagged Proteins


Tris-NTA is a trivalent chelator composed of three nitrilotriacetic acid (NTA) moieties tethered to a molecular scaffold, typically a tris(hydroxymethyl)aminomethane (Tris) core [1]. It functions as a high-affinity adaptor for the reversible, noncovalent binding of polyhistidine (His)-tagged recombinant proteins via metal ion coordination (most commonly Ni²⁺ or Co²⁺) [2]. Unlike monovalent NTA, which exhibits only micromolar affinity (KD ~10 µM) for hexahistidine (His₆) tags, Tris-NTA leverages multivalent avidity to achieve nanomolar to subnanomolar dissociation constants, thereby enabling stable complex formation even at low protein concentrations .

High‑affinity multivalent chelator for stable His6‑tag protein capture
Defined 1:1 stoichiometry supports quantitative single‑molecule detection
Compatible with SPR, MST, and single‑molecule fluorescence assays

Why Mono-NTA and Bis-NTA Cannot Replace Tris-NTA


Simple substitution of Tris-NTA with conventional chelators such as mono-NTA, iminodiacetic acid (IDA), or EDTA is not viable for applications requiring high-affinity, stable, and stoichiometric His-tag binding. Mono-NTA and IDA bind His₆ tags with low micromolar affinity (KD ≈ 10 µM) [1], leading to rapid dissociation and poor recovery in purification or detection workflows [2]. EDTA, while a strong metal chelator, strips Ni²⁺ from the coordination complex, causing immediate protein release and incompatibility with metal-affinity assays . Tris-NTA's multivalent architecture is purpose-built to overcome these limitations: its three NTA heads cooperatively engage a single His₆ tag, increasing binding strength by up to four orders of magnitude and enabling single-molecule sensitivity that cannot be replicated by monovalent or non-specific chelators [3].

Mono‑NTA affinity is substantially lower; complexes may dissociate under dilute or competitive conditions.
Bis‑NTA intermediate stability may not support sensitive single‑molecule or long‑term SPR assays.
Lower‑valency analogs lack 1:1 binding mode; heterogeneous labeling can reduce reproducibility.

Quantitative Performance Evidence for Tris-NTA


Sub-Nanomolar Binding Affinity (KD) for His6-Tagged Proteins

Direct head-to-head comparison of multivalent NTA chelators reveals a pronounced affinity gain with increasing valency. Tris-NTA achieves a 700-fold improvement in KD relative to mono-NTA, and outperforms both bis-NTA and tetrakis-NTA in equilibrium binding measurements [1].

Binding Affinity (KD)
Head‑to‑head
0.2–3 nM vs ~10 µM
Supports high‑sensitivity capture in SPR and imaging
SPR, HBS‑EP buffer, pH 7.4, 25 °C
His-tag protein purification Multivalent chelator Surface plasmon resonance

Enhanced Kinetic Stability and Slower Dissociation Rate

Within the Tris-NTA class, binding affinity is not fixed; it can be tuned via spacer length. A systematic study demonstrated that shortening the linker between the scaffold and NTA moieties increases KD from 1.44 nM to 0.008 nM (8 pM), a 180-fold improvement [1].

Dissociation Kinetics (koff)
Head‑to‑head
~10−4 s−1 vs ~1 s−1
Enables extended single‑molecule observation windows
Fluorescence dequenching, PBS, pH 7.4, 25 °C
Biotinylated Tris-NTA Spacer engineering Surface plasmon resonance

Superior Photostability in Single-Molecule Fluorescence Imaging

Isothermal titration calorimetry (ITC) reveals that binding enthalpy (ΔH°) increases nearly additively with the number of NTA coordination bonds. Tris-NTA delivers a ΔH° of −35.0 ± 1.2 kcal/mol, significantly greater than mono-NTA (−40.9 ± 1.5 kcal/mol for a 1:1 complex but with lower overall stability) and bis-NTA (−25.0 ± 1.0 kcal/mol), confirming a defined 1:1 stoichiometry with high thermodynamic favorability [1].

Photostability Enhancement
Head‑to‑head
25‑fold photon output increase
Supports longer tracking in super‑resolution microscopy
Alexa647‑TrisNTA vs Alexa647‑DNA, TIRF imaging
Isothermal titration calorimetry Multivalent thermodynamics Binding stoichiometry

Defined 1:1 Stoichiometry for Single-Molecule Detection

The dissociation rate constant (kd) of Tris-NTA is 0.34 × 10⁻³ s⁻¹, corresponding to a complex half-life (t₁/₂) of approximately 34 minutes. In contrast, mono-NTA exhibits a kd of 1800 × 10⁻³ s⁻¹ and a t₁/₂ of less than 0.4 seconds [1].

Binding Stoichiometry
Class‑level
1:1 Tris‑NTA:His6
Enables quantitative single‑molecule counting
MST and single‑molecule fluorescence; class‑level inference
Dissociation rate constant Complex half-life Fluorescence dequenching

Tunable Affinity via Spacer Length Optimization

Conventional metal-ion chelators such as iminodiacetic acid (IDA) and ethylenediaminetetraacetic acid (EDTA) bind His-tags with low micromolar affinity (KD ≈ 10 µM). Tris-NTA improves binding affinity by four orders of magnitude, achieving a KD of approximately 1 nM [1].

Spacer Length Tuning
Head‑to‑head
PEG4: 0.2 nM; PEG12: 3 nM
Allows affinity optimization for specific applications
SPR with His6‑mKate, HBS‑EP buffer
Iminodiacetic acid EDTA Chelator comparison

Optimal Applications for Tris-NTA


Single-Molecule and Super-Resolution Fluorescence Imaging

Tris-NTA's 20 nM KD and 34-minute complex half-life [1] enable purification of His-tagged proteins present at nanomolar concentrations, where mono-NTA resins (14 μM KD) yield near-zero recovery due to rapid dissociation during wash steps. This makes Tris-NTA-functionalized resins the preferred choice for isolating low-copy-number recombinant proteins from eukaryotic expression systems or dilute bacterial lysates.

SPR Biosensing and Kinetic Analysis

The subnanomolar affinity (0.008 nM KD) achievable with short-spacer Tris-NTA variants [2] permits stable, site-specific labeling of His-tagged membrane proteins in live cells at picomolar probe concentrations [3]. The extended dissociation half-life (>30 min) ensures that fluorescent probes remain bound throughout image acquisition, eliminating the signal decay and high background noise associated with mono-NTA-based labels.

Microscale Thermophoresis (MST) Binding Assays

The defined 1:1 stoichiometry and additive binding enthalpy of Tris-NTA:His₆ complexes [1] provide a predictable, non-covalent immobilization strategy for SPR and BLI sensors. Unlike mono-NTA surfaces, which suffer from avidity effects and heterogeneous binding, Tris-NTA chips yield reproducible kinetic constants suitable for high-throughput screening of protein-protein interactions or drug-target engagement studies.

Stoichiometric Protein Immobilization on Surfaces

Biotin-conjugated Tris-NTA offers a four-orders-of-magnitude affinity advantage over IDA or EDTA alternatives . This enables stoichiometric, reversible attachment of His-tagged proteins to streptavidin-coated surfaces, microplates, or nanoparticles. The complex can be dissociated under mild conditions using imidazole or EDTA, allowing for gentle elution and recovery of intact proteins for downstream functional assays.

Application
Selection Property
Validation Focus
Single‑molecule fluorescence imaging
Photostability and high‑affinity capture
Photon output, complex stability
SPR biosensing
Stable low‑nM surface capture
Baseline drift, regeneration efficiency
MST binding assays
Non‑covalent high‑affinity labeling
Labeling efficiency at low concentrations
Protein surface immobilization
Defined 1:1 surface attachment
Protein retention after washing, functionality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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